Ethyl 2-(acetyloxy)-2-methylpropanoate

Catalog No.
S15335106
CAS No.
6283-75-6
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(acetyloxy)-2-methylpropanoate

CAS Number

6283-75-6

Product Name

Ethyl 2-(acetyloxy)-2-methylpropanoate

IUPAC Name

ethyl 2-acetyloxy-2-methylpropanoate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3

InChI Key

WDWFBYSNQIKPPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC(=O)C

Ethyl 2-(acetyloxy)-2-methylpropanoate, also known as Ethyl 2-acetoxy-2-methylpropanoate, is an organic compound characterized by the molecular formula C9H16O4C_9H_{16}O_4. It belongs to the class of carboxylic acid esters, which are formed through the reaction of a carboxylic acid with an alcohol. This compound features an acetoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. The presence of this functional group allows for various chemical transformations, contributing to its utility in both laboratory and industrial applications .

Typical of esters:

  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 2-(acetyloxy)-2-methylpropanoic acid and ethanol. This reaction is crucial in various synthetic pathways.
  • Transesterification: This compound can react with different alcohols to form new esters, which is valuable in the production of biodiesel and other esters.
  • Decarboxylation: In certain conditions, it may undergo decarboxylation, leading to the formation of simpler compounds while releasing carbon dioxide.

These reactions highlight its versatility as a reactant in organic synthesis and its role in producing other valuable chemicals .

Ethyl 2-(acetyloxy)-2-methylpropanoate exhibits notable biological activities, particularly as a precursor in biochemical pathways leading to the formation of acetoin and 2,3-butanediol. These metabolites are significant in microbial fermentation processes and have applications in food production and pharmaceuticals. The compound influences cellular processes by participating in metabolic pathways that are essential for energy production and cellular respiration .

Molecular Mechanism

The molecular mechanism involves its conversion through enzymatic reactions into various metabolites. For instance, hydrolysis can convert it into 2-acetolactate, which is further metabolized by microorganisms. This pathway is crucial for understanding its role in fermentation and potential therapeutic applications.

Ethyl 2-(acetyloxy)-2-methylpropanoate can be synthesized through several methods:

  • Esterification Reaction: The primary method involves the esterification of acetic acid with 2-methylpropanoic acid using ethanol in the presence of an acid catalyst. The reaction typically requires refluxing to ensure complete conversion of reactants into the ester product.
  • Industrial Production: In industrial settings, this synthesis is scaled up using continuous reactors that optimize reaction conditions for high yield and purity. Advanced separation techniques are employed to isolate the product efficiently .

This compound has a wide range of applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly those targeting pain and inflammation.
  • Agriculture: Ethyl 2-(acetyloxy)-2-methylpropanoate is utilized in developing herbicides, fungicides, and insecticides.
  • Food Industry: It is used as a flavoring agent due to its pleasant aroma and taste profile.
  • Chemical Research: As a versatile reagent, it plays a critical role in organic synthesis and chemical experimentation .

Research indicates that Ethyl 2-(acetyloxy)-2-methylpropanoate interacts with various biological systems:

  • Metabolic Pathways: It influences metabolic pathways related to energy production in microorganisms, particularly during fermentation processes.
  • Cellular Transport: Studies suggest that it may interact with specific transporters within cells that facilitate its uptake and distribution, impacting its biological effectiveness .

Several compounds share structural similarities with Ethyl 2-(acetyloxy)-2-methylpropanoate:

Compound NameMolecular FormulaUnique Features
Ethyl 2-methylpropanoateC6H12O2C_6H_{12}O_2Lacks acetoxy group; primarily used as a flavoring agent.
Ethyl acetoacetateC6H10O3C_6H_{10}O_3Contains a keto group; widely used in organic synthesis.
Propanoic acid, 2-(acetyloxy)-2-methyl-C6H10O4C_6H_{10}O_4Similar structure but varies in functional groups; used in pharmaceuticals.

Uniqueness

Ethyl 2-(acetyloxy)-2-methylpropanoate's uniqueness lies in its acetoxy group, which enhances its reactivity compared to similar compounds. This functional group allows for specific reactions that are not possible with other esters, making it particularly valuable for targeted synthetic applications .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

174.08920892 g/mol

Monoisotopic Mass

174.08920892 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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